4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1086376-81-9
VCID: VC3346321
InChI: InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
SMILES: CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

CAS No.: 1086376-81-9

Cat. No.: VC3346321

Molecular Formula: C10H8ClNO3S

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride - 1086376-81-9

Specification

CAS No. 1086376-81-9
Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
IUPAC Name 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Standard InChI Key HPSZYMHIXLWICC-UHFFFAOYSA-N
SMILES CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl
Canonical SMILES CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Properties and Structure

Basic Identification and Structural Characteristics

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 1086376-81-9) is an organosulfur compound with a molecular formula of C10H8ClNO3S and molecular weight of 257.7 g/mol . The compound features a 2-methyl-1,3-oxazole heterocycle attached at the 4-position to a benzene ring, which in turn bears a sulfonyl chloride group at the para position. This structural arrangement creates a rigid framework where the oxazole ring and the sulfonyl chloride functional group are spatially separated by the benzene ring.

The compound's structure can be described using several identifiers, including its canonical SMILES notation (CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl) and InChI string (InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3) . The InChI Key, HPSZYMHIXLWICC-UHFFFAOYSA-N, serves as a condensed digital identifier for database cross-referencing and structural searches.

Electronic and Structural Features

The 2-methyl-1,3-oxazole moiety contains an electron-rich nitrogen atom and an oxygen atom incorporated into a five-membered aromatic heterocycle. This structural element influences the compound's electronic distribution, creating regions of varying electron density that can participate in non-covalent interactions with biological targets. The methyl group at the 2-position of the oxazole ring contributes additional electron density through inductive effects while also increasing the lipophilicity of this portion of the molecule.

The sulfonyl chloride group (-SO2Cl) at the para position of the benzene ring serves as a highly reactive electrophilic center. This functionality is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms and a chlorine atom, creating a region of high electrophilicity that readily undergoes nucleophilic substitution reactions, particularly with amines, alcohols, and thiols.

Physical Properties and Stability

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is a pale brown to light brown solid with a melting point exceeding 114°C, at which point it undergoes decomposition . The compound exhibits limited solubility in organic solvents, being slightly soluble in chloroform (requiring heating and sonication to dissolve) and DMSO (also requiring heating) .

This compound, like most sulfonyl chlorides, is moisture-sensitive and undergoes hydrolysis when exposed to water, forming the corresponding sulfonic acid. Due to this reactivity, it requires storage under inert atmospheric conditions (such as argon or nitrogen) at a temperature of -20°C to maintain stability and prevent degradation .

Synthesis and Preparation Methods

General Synthetic Approaches

Chemical Reactivity Profile

Nucleophilic Substitution Reactions

The sulfonyl chloride group of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is highly reactive toward nucleophiles, making it valuable in the synthesis of various sulfonamide derivatives. This reactivity forms the basis for its application in pharmaceutical chemistry, particularly in the preparation of aryl sulfonamides that function as CCR9 receptor antagonists .

Primary and secondary amines readily react with the sulfonyl chloride moiety to form sulfonamides through nucleophilic substitution, with the elimination of HCl. This reaction typically proceeds under mild conditions, often in the presence of an organic base such as triethylamine or pyridine to neutralize the generated HCl.

Hydrolysis and Solvolysis

In the presence of water, 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride undergoes hydrolysis to form the corresponding sulfonic acid. This reaction can occur even with atmospheric moisture, which explains the requirement for storage under inert gas conditions .

Similarly, in alcoholic solvents, solvolysis can occur to form sulfonate esters. These reactions highlight the need for anhydrous conditions when using this compound in synthetic applications, particularly when sulfonamide formation is the desired outcome.

Reactions Involving the Oxazole Moiety

The 2-methyl-1,3-oxazole portion of the molecule can participate in various reactions characteristic of aromatic heterocycles. These may include electrophilic aromatic substitution (though typically requiring harsh conditions due to the electron-deficient nature of oxazoles), metallation reactions at available positions, and coordination with transition metals through the nitrogen atom.

Additionally, the oxazole ring can undergo ring-opening reactions under specific conditions, which may be relevant when considering the metabolic fate of compounds derived from this intermediate.

Applications in Pharmaceutical Research

Synthesis of CCR9 Receptor Antagonists

A primary application of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride lies in the preparation of aryl sulfonamides that function as antagonists of the CCR9 receptor . The CCR9 receptor (CC chemokine receptor 9) is involved in immune cell trafficking, particularly T-lymphocytes, to the small intestine and is implicated in inflammatory bowel diseases such as Crohn's disease.

Sulfonamide derivatives prepared from this compound can block the interaction between CCR9 and its ligand CCL25, potentially providing therapeutic benefits in inflammatory conditions. This application highlights the importance of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride as a pharmaceutical intermediate in the development of targeted therapies for autoimmune disorders.

Structure-Activity Relationships

The structural features of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride contribute significantly to the activity of its derived compounds. The 2-methyl-oxazole moiety can participate in hydrogen bonding and π-π stacking interactions with target receptors, while the positioning of the sulfonamide group (formed from the sulfonyl chloride) allows for specific molecular recognition.

Comparative Analysis of Related Compounds

Comparison with 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride differs from 4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) by the presence of a methyl group at the 2-position of the oxazole ring. This seemingly minor structural modification can significantly impact the compound's properties and behaviors.

The addition of the methyl group increases the molecular weight from 243.67 g/mol to 257.7 g/mol and enhances lipophilicity . The methyl substituent also influences the electronic distribution within the oxazole ring, potentially altering its interactions with biological targets. Furthermore, the increased steric bulk at the 2-position can affect the orientation and binding of derived compounds with receptor sites.

Table 1: Comparison of Key Properties Between Related Sulfonyl Chloride Compounds

Property4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
CAS Number1086376-81-9954368-94-6
Molecular FormulaC10H8ClNO3SC9H6ClNO3S
Molecular Weight257.7 g/mol243.67 g/mol
StructureContains 2-methyl-oxazoleContains unsubstituted oxazole
Melting Point>114°C (dec.)Not specified in sources
AppearancePale brown to light brown solidNot specified in sources
LipophilicityHigher due to methyl groupLower than methylated analog

Relationship to 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (shown in search result ) represents a direct derivative of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride, where the chlorine atom has been replaced by an amino group (-NH2) . This transformation is the result of the nucleophilic substitution reaction that sulfonyl chlorides readily undergo with ammonia or ammonium salts.

The sulfonamide derivative exhibits different chemical properties compared to the parent sulfonyl chloride, most notably increased stability toward hydrolysis and different hydrogen bonding capabilities due to the presence of the NH2 group. These differences can significantly impact the pharmacological properties and applications of the compounds.

Analytical Methods for Characterization

Spectroscopic Techniques

Several spectroscopic methods can be employed to characterize 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can provide detailed information about the structure and purity of the compound.

Infrared (IR) spectroscopy can identify key functional groups, with characteristic absorptions for the sulfonyl chloride group (typically around 1370-1380 cm-1 and 1160-1180 cm-1 for the S=O stretching vibrations, and around 600-700 cm-1 for the S-Cl stretching) and the oxazole ring.

Mass spectrometry can confirm the molecular weight and provide fragmentation patterns that support structural assignment, while UV-visible spectroscopy can offer insights into the electronic transitions associated with the conjugated systems in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride and monitoring reactions involving this compound. These methods can separate the compound from impurities, starting materials, or reaction products based on differential interactions with stationary and mobile phases.

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